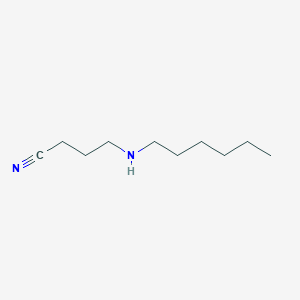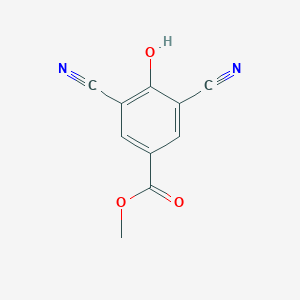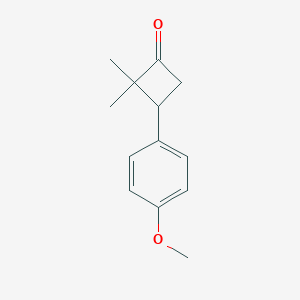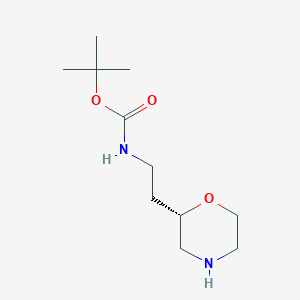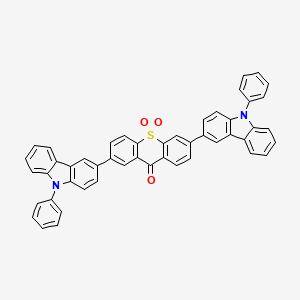
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is an organic compound that has garnered significant attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability, good film-forming ability, and high triplet energy, making it a valuable material for blue OLEDs .
Méthodes De Préparation
The synthesis of 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves a Friedel–Crafts-type substitution reaction. This reaction is facilitated by an insulating C(sp^3) bridge-linked thioxanthone. The process is relatively straightforward and results in a material with desirable properties for use in OLEDs .
Analyse Des Réactions Chimiques
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a host material in OLEDs due to its high thermal stability and good film-forming abilityIn industry, it is used in the production of high-efficiency blue OLEDs, which are essential for high-quality displays and solid-state lighting .
Mécanisme D'action
The mechanism by which 2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide exerts its effects is primarily through its interaction with light. The compound absorbs light and then re-emits it, a process known as photoluminescence. This property is particularly useful in OLEDs, where the compound acts as a light-emitting layer. The molecular targets and pathways involved in this process are related to the compound’s ability to transfer energy efficiently .
Comparaison Avec Des Composés Similaires
2,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique compared to similar compounds due to its high triplet energy and thermal stability. Similar compounds include 9,9-bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene,10,10-dioxide, which also has high thermal stability and good film-forming ability but may differ in specific applications and efficiency .
Propriétés
Formule moléculaire |
C49H30N2O3S |
|---|---|
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
10,10-dioxo-2,6-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-39-23-19-34(32-21-25-46-41(28-32)38-16-8-10-18-44(38)51(46)36-13-5-2-6-14-36)30-48(39)55(53,54)47-26-22-33(29-42(47)49)31-20-24-45-40(27-31)37-15-7-9-17-43(37)50(45)35-11-3-1-4-12-35/h1-30H |
Clé InChI |
ZYKBTRZZDWKFPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5=O)C=CC(=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
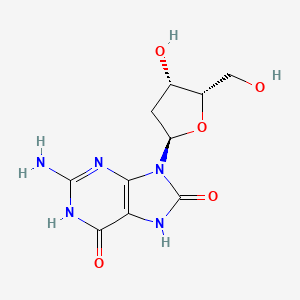
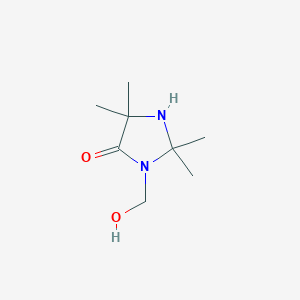

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
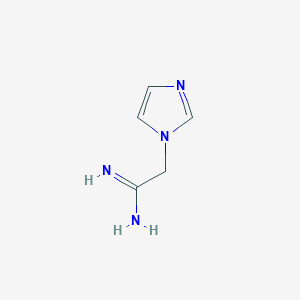
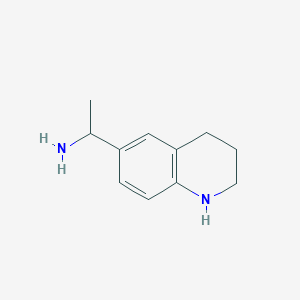

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
